molecular formula C9H6BrNO4 B1421596 Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate CAS No. 1221792-66-0

Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate

Cat. No.: B1421596
CAS No.: 1221792-66-0
M. Wt: 272.05 g/mol
InChI Key: BEDHRJIQJQSKFR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate is a chemical compound with the molecular formula C9H6BrNO4 and a molecular weight of 272.05 g/mol. This compound is characterized by its bromine atom and the presence of a benzoxazole ring, which is a fused heterocyclic structure containing oxygen and nitrogen atoms. It is a solid with a melting point of 240-242°C and is commonly used in organic synthesis and research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-bromosalicylic acid as the starting material.

  • Reaction Steps: The process involves the formation of the benzoxazole ring through cyclization reactions. This can be achieved by reacting 5-bromosalicylic acid with thionyl chloride to form 5-bromosalicyloyl chloride, followed by cyclization with ammonia to form the benzoxazole ring.

  • Methylation: The final step involves the methylation of the carboxylic acid group to produce this compound.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and optimizing yields. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically involving the conversion of the bromine atom to a more oxidized state.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the bromine atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromine can be oxidized to bromate (BrO3-) or other higher oxidation states.

  • Reduction Products: The reduction of the bromine atom can lead to the formation of bromide (Br-) or other reduced species.

  • Substitution Products: Substitution reactions can result in the replacement of the bromine atom with other functional groups, such as iodine or chlorine.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs, particularly those targeting cancer and microbial infections. Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • Methyl 5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate: Similar structure with chlorine instead of bromine.

  • Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate: Lacks the halogen atom present in the target compound.

  • Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-7-carboxylate: Similar structure with sulfur instead of oxygen in the heterocyclic ring.

Uniqueness: The presence of the bromine atom in the benzoxazole ring makes methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate unique compared to its analogs. This bromine atom can significantly influence the reactivity and biological activity of the compound.

Properties

IUPAC Name

methyl 5-bromo-2-oxo-3H-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO4/c1-14-8(12)5-2-4(10)3-6-7(5)15-9(13)11-6/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDHRJIQJQSKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196880
Record name Methyl 5-bromo-2,3-dihydro-2-oxo-7-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-66-0
Record name Methyl 5-bromo-2,3-dihydro-2-oxo-7-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2,3-dihydro-2-oxo-7-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate

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